5-tert-butyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
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Overview
Description
5-(TERT-BUTYL)-N~3~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a benzisoxazole core, which is a fused bicyclic structure consisting of a benzene ring and an isoxazole ring. The presence of a tert-butyl group and a pyrazole moiety further enhances its chemical complexity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(TERT-BUTYL)-N~3~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring . The benzisoxazole core can be constructed through a series of cyclization reactions involving appropriate starting materials and reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as automated flash chromatography and the use of specialized catalysts can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(TERT-BUTYL)-N~3~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-(TERT-BUTYL)-N~3~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Biology: It can be used in the study of biological processes and the development of bioactive molecules.
Industry: It finds applications in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(TERT-BUTYL)-N~3~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s benzisoxazole core and pyrazole moiety allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine: This compound shares the pyrazole moiety and exhibits similar pharmacological properties.
1-Boc-pyrazole-4-boronic acid pinacol ester: Another pyrazole derivative with applications in organic synthesis.
1-Piperidinecarboxylic acid, 4-tert-Butyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Pyrazole-1-carboxylic acid tert-butyl ester: A structurally related compound with potential for diverse chemical transformations.
Uniqueness
What sets 5-(TERT-BUTYL)-N~3~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE apart is its unique combination of a benzisoxazole core and a pyrazole moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H26N4O2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-tert-butyl-N-[(1-ethylpyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C18H26N4O2/c1-5-22-11-12(10-20-22)9-19-17(23)16-14-8-13(18(2,3)4)6-7-15(14)24-21-16/h10-11,13H,5-9H2,1-4H3,(H,19,23) |
InChI Key |
ZHEGECCGZMORFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2=NOC3=C2CC(CC3)C(C)(C)C |
Origin of Product |
United States |
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